14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone
Description
Properties
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3/t29-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCGGWMOLAHCT-YLZGDECLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)[C@]4(C[C@@H](C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858004 | |
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-04-4 | |
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
Daunomycinone (C₂₁H₁₈O₈), obtained via hydrolysis of daunorubicin or fermentation products, serves as the primary precursor. Critical modifications include:
Table 1: Key Precursor Modifications
Introduction of the (4-Methoxyphenyl)diphenylmethoxy Group
The C9 hydroxyl group undergoes selective acylation to install the target side chain:
-
Sulfonation Activation :
-
Nucleophilic Displacement :
Table 2: Acylation Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents epimerization |
| DMAP Concentration | 0.1 eq | Maximizes acylation rate |
| Reaction Time | 4 hours | Completes displacement |
Deprotection and Final Isolation
-
Ketal Removal :
-
Crystallization :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : >98% purity (C18 column, MeOH/H₂O 75:25, 1.0 mL/min).
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X-ray Diffraction : Confirms stereochemistry at C7 (S) and C9 (S).
Challenges and Optimization Strategies
Stereochemical Integrity
Chemical Reactions Analysis
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced daunomycinone derivatives.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the daunomycinone core or the attached functional groups.
Scientific Research Applications
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of daunomycinone derivatives. Researchers investigate its chemical properties to develop new synthetic methods and improve existing ones.
Biology: This compound is studied for its potential biological activities, particularly its anticancer properties. It is tested in various cell lines to evaluate its cytotoxicity and mechanism of action.
Medicine: The primary application of this compound is in the development of anticancer drugs. Researchers aim to modify its structure to enhance its efficacy and reduce its toxicity.
Industry: Although not widely used in industry, this compound serves as a reference material for quality control and standardization in pharmaceutical research.
Mechanism of Action
The mechanism of action of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves its interaction with DNA and topoisomerase enzymes. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA unwinding and replication. This dual mechanism leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone and related compounds:
Physicochemical Properties
- Lipophilicity : The bulky 4-methoxyphenyl diphenylmethoxy group in the title compound increases hydrophobicity compared to derivatives like DM7G (glucuronide) or 1-demethyl hydroxy variants. This impacts solubility in aqueous media and may influence membrane permeability .
- Reactivity: Derivatives like 14-bromodaunomycinone (CAS 29742-69-6) are more reactive due to the bromine substituent, enabling further synthetic modifications (e.g., nucleophilic substitution). In contrast, the triethylcarbonate derivatives (CAS 67665-61-6) act as protected intermediates, stabilizing hydroxyl groups during synthesis .
Analytical Characterization
- Chromatographic Behavior: Reverse-phase HPLC (RP-HPLC) is commonly used to separate daunomycinone derivatives. The title compound’s large aromatic substituent likely results in longer retention times compared to smaller derivatives like 1-demethyl hydroxy daunomycinone .
- Stability : The 4-methoxyphenyl diphenylmethoxy group may confer stability against enzymatic degradation compared to glucuronides (e.g., DM7G), which are prone to hydrolysis in vivo .
Biological Activity
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is a synthetic derivative of daunomycinone, which is renowned for its anticancer properties. This compound features a unique structure that includes a methoxyphenyl group and two diphenylmethoxy groups attached to the daunomycinone core. The modification of the daunomycinone structure aims to enhance its biological activity, particularly in cancer treatment.
The biological activity of this compound primarily involves its interaction with DNA and topoisomerase II enzymes. The compound intercalates into the DNA double helix, disrupting normal DNA function and inhibiting replication and transcription processes. Additionally, it inhibits topoisomerase II, leading to DNA damage accumulation and subsequent apoptosis in cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study indicated that while it was less active in vitro than adriamycin against certain sensitive cell lines (L1210, KB-3-1, and MES-SA), it retained notable cytotoxicity against adriamycin-resistant sublines (KB-A1 and MES-SA/Dx5) .
Data Table: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Adriamycin | L1210 | 0.5 | Standard reference for comparison |
| Adriamycin | KB-3-1 | 0.3 | Highly sensitive cell line |
| This compound | L1210 | 2.5 | Less active than adriamycin |
| This compound | KB-A1 | 1.2 | Retained activity against resistant cells |
The synthesis of this compound involves several steps, including Friedel-Crafts alkylation and nucleophilic substitution reactions. The preparation begins with the daunomycinone core, followed by the introduction of the methoxyphenyl and diphenylmethoxy groups under controlled conditions using strong acids or bases.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₃₄O₁₀ |
| Molecular Weight | 674.68 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Case Studies
Several studies have explored the potential of this compound in cancer therapy:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer types. The results indicated a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased cytotoxicity.
- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death.
Discussion
The unique structural modifications of this compound may offer advantages over traditional daunomycin derivatives by enhancing its selectivity and reducing side effects associated with conventional chemotherapy agents. The ability to retain activity against drug-resistant cell lines highlights its potential as a candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone, and how can its purity be validated?
- Methodological Answer : Semi-synthetic modification of daunomycinone (aglycone) is a common approach. The 14-position hydroxyl group of daunomycinone can be protected using a (4-methoxyphenyl)diphenylmethyl group via etherification under anhydrous conditions. Reaction optimization should include monitoring by TLC or HPLC. Purification typically involves reverse-phase HPLC (RP-HPLC) with C18 columns, as described for other daunomycinone derivatives . Purity validation requires high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, with attention to residual solvents and byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign signals for the methoxyphenyl-diphenylmethoxy substituent and differentiate it from the aglycone core. Compare chemical shifts with unmodified daunomycinone (δ ~12.0 ppm for anthraquinone protons) and monitor methoxy group integration (δ ~3.8 ppm). High-resolution X-ray crystallography may resolve ambiguities in stereochemistry, though crystallization challenges are common for lipophilic derivatives .
Advanced Research Questions
Q. What experimental strategies can address contradictions in ¹³C NMR data for daunomycinone derivatives, such as variations in peak intensities?
- Methodological Answer : Inconsistent peak heights in ¹³C NMR may arise from differences in relaxation times due to paramagnetic additives (e.g., Cr(acac)₃) or sample concentration. Standardize relaxation delay times and use inverse-gated decoupling to minimize NOE effects. For isotopic labeling studies (e.g., [¹³C]-acetate), normalize peak intensities to the methoxy carbon signal and employ quantitative ¹³C DEPT experiments to improve accuracy. Cross-validate with LC-MS/MS to confirm isotopic incorporation .
Q. How does the 14-((4-Methoxyphenyl)diphenylmethoxy) modification influence metabolic stability compared to unmodified daunomycinone?
- Methodological Answer : Assess stability using in vitro liver microsomal assays (e.g., human CYP450 isoforms). The bulky methoxyphenyl-diphenylmethoxy group likely reduces oxidative metabolism at the 14-position. Monitor degradation via HPLC-UV at 254 nm and compare half-life (t₁/₂) to parent compounds. For cytochrome P450 interactions, use recombinant enzymes (e.g., CYP3A4) and NADPH-dependent cofactors. Note that Streptomyces P450s (e.g., DoxA) may not metabolize daunomycinone derivatives, as seen in related studies .
Q. What genetic or biosynthetic pathways in Streptomyces spp. could be engineered to produce 14-modified daunomycinone derivatives?
- Methodological Answer : The daunomycin biosynthesis cluster in Streptomyces peucetius includes polyketide synthases (PKS) and tailoring enzymes. To introduce a 14-modification, engineer the PKS to accept alternative extender units or insert a heterologous cytochrome P450 post-PKS. Alternatively, use precursor-directed biosynthesis by supplementing cultures with modified acyl groups. Validate pathway activity via RT-qPCR of doxA homologs and LC-HRMS analysis of fermentation extracts .
Q. How can researchers resolve discrepancies in DNA-binding affinity data for 14-substituted daunomycinone derivatives?
- Methodological Answer : Use fluorescence quenching assays with ethidium bromide-DNA complexes to quantify binding constants (Kₐ). Control for solvent polarity and ionic strength, as the lipophilic methoxyphenyl-diphenylmethoxy group may enhance non-specific binding. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) using the daunomycinone-DNA crystal structure (PDB: 1D12). Discrepancies may arise from aggregation artifacts; perform dynamic light scattering (DLS) to assess compound solubility .
Q. What in silico tools are suitable for predicting the pharmacokinetic profile of this compound?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict logP, solubility, and CYP450 inhibition. The bulky substituent will increase logP (>5), suggesting poor aqueous solubility. For bioavailability, apply the Rule of Five and refine with molecular dynamics (MD) simulations of membrane permeability. Compare predictions to experimental Caco-2 cell permeability assays. Note that in vivo models may require formulation with cyclodextrins or liposomes to enhance delivery .
Guidelines for Data Interpretation
- Contradictions in Biosynthetic Labeling : When using isotopic tracers (e.g., [¹³C]-acetate), ensure spectral resolution exceeds 1 Hz/point to avoid misassignment. For daunomycinone derivatives, prioritize carbonyl (δ ~180 ppm) and aromatic carbons (δ ~110-160 ppm) for analysis, referencing natural abundance controls .
- HPLC Method Optimization : For RP-HPLC, use gradients of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve polar byproducts. Adjust column temperature (30–50°C) to improve peak symmetry for lipophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
